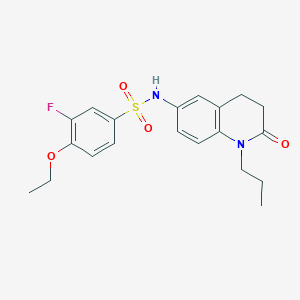

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 954686-03-4

Cat. No.: VC5480562

Molecular Formula: C20H23FN2O4S

Molecular Weight: 406.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954686-03-4 |

|---|---|

| Molecular Formula | C20H23FN2O4S |

| Molecular Weight | 406.47 |

| IUPAC Name | 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C20H23FN2O4S/c1-3-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-4-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 |

| Standard InChI Key | FAGBCFBXUNZXGP-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |

Introduction

Synthesis and Chemical Reactions

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For compounds like 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, the process might involve multiple steps to introduce the tetrahydroquinoline and other substituents.

Steps in Synthesis:

-

Preparation of Tetrahydroquinoline Moiety: This involves the synthesis of the 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group, which could be achieved through various organic reactions such as Friedel-Crafts acylation followed by reduction.

-

Sulfonamide Formation: The tetrahydroquinoline amine is then reacted with a sulfonyl chloride (e.g., 4-ethoxy-3-fluorobenzenesulfonyl chloride) to form the sulfonamide bond.

Biological and Pharmacological Significance

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Common in sulfonamides, though specific activity may vary based on substituents. |

| Anticancer Activity | Some sulfonamides have shown promise in cancer research due to their ability to inhibit specific enzymes or pathways. |

| Anti-inflammatory Activity | Certain structural modifications can confer anti-inflammatory properties, though this is less common in traditional sulfonamides. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume